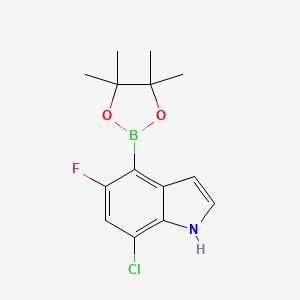

7-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

CAS No.:

Cat. No.: VC18637742

Molecular Formula: C14H16BClFNO2

Molecular Weight: 295.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H16BClFNO2 |

|---|---|

| Molecular Weight | 295.55 g/mol |

| IUPAC Name | 7-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |

| Standard InChI | InChI=1S/C14H16BClFNO2/c1-13(2)14(3,4)20-15(19-13)11-8-5-6-18-12(8)9(16)7-10(11)17/h5-7,18H,1-4H3 |

| Standard InChI Key | PRAYKQIIRMYDNH-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C3C=CNC3=C(C=C2F)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

The compound’s systematic IUPAC name, 7-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, reflects its substitution pattern:

-

Chlorine at position 7

-

Fluorine at position 5

-

Pinacol boronate ester at position 4

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₆BClFNO₂ | |

| Molecular Weight | 295.54 g/mol | |

| CAS Registry Number | 2254168-92-6 | |

| SMILES Notation | Fc1cc(Cl)c2c(c1B1OC(C(O1)(C)C)(C)C)cc[nH]2 | |

| Purity | ≥95% |

The boronate ester moiety enables participation in cross-coupling reactions, while halogen atoms modulate electronic properties and steric interactions .

Synthesis and Reactivity

Reactivity Profile

-

Suzuki-Miyaura Coupling: Reacts with aryl halides to form biaryl structures, critical in drug discovery .

-

Hydrolysis: Boronate ester converts to boronic acid under acidic conditions, enabling further functionalization .

Applications in Medicinal Chemistry

Antiviral Activity

Fluorinated indole derivatives exhibit potent inhibition of viral polymerases. For instance, 5,7-difluoroindole analogs demonstrated IC₅₀ values of 11–22 nM against influenza A strains . While the exact compound lacks direct antiviral data, structural analogs highlight its potential:

| Analog Structure | Biological Activity | Reference |

|---|---|---|

| 5,7-Difluoroindole | IC₅₀ = 11 nM (Influenza A/Taiwan) | |

| 5-Chloro-7-azaindole | IC₅₀ = 21 nM (Influenza A/Virginia) |

Metabolic Stability

Fluorine substitution reduces oxidative metabolism by cytochrome P450 enzymes, while the boronate ester enhances solubility and pharmacokinetics .

Physicochemical and Spectroscopic Data

Spectral Characteristics

-

¹H NMR (400 MHz, CDCl₃): δ 7.51 (dd, J = 8.3, 5.5 Hz, 1H), 7.18 (s, 1H), 6.65–6.68 (m, 1H), 1.38 (s, 12H) .

Solubility and Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume